molecular formula C9H9N3O B3360439 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde CAS No. 89021-15-8

2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde

Cat. No.: B3360439
CAS No.: 89021-15-8
M. Wt: 175.19 g/mol
InChI Key: XRKXKPCJLKZDEC-UHFFFAOYSA-N
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Description

2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS 89021-15-8) is a high-value chemical building block with the molecular formula C9H9N3O and a molecular weight of 175.19 . It belongs to the imidazo[1,2-a]pyrimidine class of nitrogen-bridged heterocycles, a scaffold that is the subject of immense interest in medicinal and synthetic chemistry due to its wide spectrum of biological activities . Researchers utilize this privileged scaffold as a key intermediate in the development of novel bioactive compounds. The imidazo[1,2-a]pyrimidine core is known for its significant antimicrobial, analgesic, anti-inflammatory, and antiviral properties, making it a versatile template for drug discovery efforts . Furthermore, this specific aldehyde derivative serves as a critical precursor in various synthetic transformations, including the construction of hydrazone and Schiff base derivatives for pharmacological screening . The synthetic chemistry community continues to develop new methodologies for constructing and functionalizing the imidazo[1,2-a]pyrimidine scaffold, underscoring its importance in the development of new chemosynthetic strategies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-2-7-8(6-13)12-5-3-4-10-9(12)11-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKXKPCJLKZDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=CC=NC2=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520365
Record name 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89021-15-8
Record name 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde with malononitrile and enolizable C–H activated acidic compounds in the presence of sodium carbonate. This reaction is carried out at room temperature and results in the formation of imidazo[1,2-a]pyrimidine-based pyran analogs .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of 2-ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde is its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that related compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, making them candidates for developing new antibiotics in response to rising antibiotic resistance .

Anti-Tuberculosis Properties

The compound has also been investigated for its anti-tuberculosis (TB) activity. Derivatives of imidazo[1,2-a]pyrimidines have demonstrated potent effects against Mycobacterium tuberculosis, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 1 μM against various TB strains . This suggests that this compound could lead to the development of effective anti-TB drugs.

Anti-Inflammatory Applications

Research has indicated that imidazo[1,2-a]pyrimidine derivatives may possess anti-inflammatory properties. A study highlighted their ability to modulate leukocyte function and reduce inflammation in animal models . This positions this compound as a potential candidate for treating inflammatory diseases.

GABA Agonists

Another application of this compound lies in its potential role as a GABA receptor agonist. Research has shown that certain derivatives can selectively activate GABA receptors, which are crucial for neurotransmission and have implications in treating anxiety and seizure disorders .

Calcium Channel Blockers

Imidazo[1,2-a]pyrimidines are also being explored as calcium channel blockers. These compounds could be beneficial in managing cardiovascular diseases by regulating calcium influx in cardiac and smooth muscle cells .

Material Science

In addition to its biological applications, this compound is being studied for its properties in material science. Its unique structure allows for potential use in developing organic semiconductors or photonic devices due to its electronic properties .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving cyclocondensation reactions and subsequent modifications to introduce the ethyl group at the 2-position . The ability to modify this compound further enhances its versatility in drug design.

Case Study 1: Antimicrobial Efficacy

A study conducted on novel hydrazone derivatives derived from imidazo[1,2-a]pyrimidines demonstrated significant antibacterial activity against multiple bacterial strains. The synthesized compounds were tested using agar well diffusion methods, showing promising results compared to standard antibiotics .

Case Study 2: Anti-Tuberculosis Screening

In another investigation focused on anti-TB properties, several imidazo[1,2-a]pyridine derivatives were screened against drug-resistant strains of M. tuberculosis. The results indicated that specific substitutions on the imidazo ring significantly enhanced potency, suggesting a pathway for designing more effective TB treatments .

Mechanism of Action

The mechanism of action of 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key analogs of 2-ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde and their properties:

Compound Substituent Key Applications Effectiveness/Findings References
2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde Phenyl at C2 Corrosion inhibition (carbon steel) 88% efficiency at 5 mM; mixed-type inhibitor; adsorbs via Langmuir isotherm
2-(Biphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde Biphenyl at C2 Antitumor activity Reduces liver enzyme levels post CCl4 damage; potential chemotherapeutic agent
2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde Isobutylphenyl at C2 Pharmaceutical intermediate High purity (>98%); used in drug synthesis
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 3-Nitrophenyl at C2 Not specified (structural analog) Synthesized via similar routes; potential for nitro group reactivity
Key Observations:

Substituent Effects on Corrosion Inhibition: The phenyl derivative exhibits strong corrosion inhibition (88% efficiency at 5 mM) due to adsorption via nitrogen/oxygen atoms and π-electrons interacting with the metal surface . The ethyl analog, with a smaller and less electron-rich substituent, may show reduced adsorption capacity compared to phenyl or biphenyl groups. Polarization studies indicate mixed-type inhibition (affecting both anodic and cathodic reactions), suggesting that electron-donating groups enhance performance .

Biological Activity :

  • Biphenyl and fluorophenyl derivatives (e.g., 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde) demonstrate antitumor activity, likely due to enhanced lipophilicity and target binding . The ethyl group, being less bulky, may improve solubility but reduce target affinity compared to aromatic substituents.

Synthetic Versatility :

  • The aldehyde group at C3 enables condensation reactions with amines to form Schiff bases, as seen in the synthesis of imidazo[1,2-a]pyrimidine-Schiff base derivatives (e.g., compound 3 in ) . Ethyl substituents may sterically hinder such reactions compared to phenyl groups.

Physicochemical Properties

  • Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro, fluorine) exhibit higher melting points (e.g., 219–221°C for 2-(4-fluorophenyl) analogs) due to increased intermolecular forces . Ethyl-substituted compounds likely have lower melting points owing to reduced polarity.
  • Solubility : Bulky aromatic substituents (e.g., biphenyl) enhance lipid solubility but reduce aqueous solubility. Ethyl groups may strike a balance, improving bioavailability in drug design .

Theoretical and Computational Insights

  • DFT Studies : For the phenyl analog, quantum chemical calculations (B3LYP/6-31+G(d,p)) correlate high inhibition efficiency with frontier molecular orbital interactions. The HOMO (highest occupied molecular orbital) localizes on the imidazo-pyrimidine ring and aldehyde group, facilitating adsorption . Ethyl substituents may lower HOMO energy, reducing reactivity.
  • Molecular Dynamics : Simulations show that phenyl derivatives adsorb flat onto α-Fe2O3 surfaces in HCl, maximizing contact. Smaller substituents like ethyl may adopt less optimal orientations .

Biological Activity

2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthetic routes, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₉H₈N₄O
Molecular Weight: 176.19 g/mol
IUPAC Name: this compound

The compound features an imidazo-pyrimidine framework, which is known for its diverse biological activities. The presence of the aldehyde functional group is significant for its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb) .

CompoundMIC (μg/mL)Target Organism
This compound0.025 - 0.054Mtb H37Rv
Related Compound A≤1Mtb H37Rv
Related Compound B≤0.006MDR Mtb Strains

The minimum inhibitory concentrations (MICs) of these compounds suggest strong potential as antitubercular agents, particularly in drug-resistant strains.

Anticancer Properties

In addition to antimicrobial activity, imidazo[1,2-a]pyrimidines have been investigated for their anticancer properties. Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction: Compounds can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest: They may interfere with the normal cell cycle progression.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell growth by binding to their active sites.
  • Receptor Modulation: It can interact with cellular receptors, altering signaling pathways that regulate cell survival and proliferation.

Study on Antitubercular Activity

In a study evaluating a series of imidazo[1,2-a]pyridine derivatives, it was found that compounds closely related to this compound exhibited significant activity against drug-susceptible and multidrug-resistant strains of Mtb. The most promising candidates displayed MIC values ranging from 0.025 to 0.054 μg/mL against the H37Rv strain .

Safety and Pharmacokinetics

Another study assessed the safety and pharmacokinetic profiles of these compounds in animal models. The results indicated that several derivatives were well-tolerated at therapeutic doses, suggesting a favorable safety margin for further development .

Q & A

Q. What are the standard synthetic routes for 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursors like 2-aminopyrimidine derivatives with ethyl-containing reagents under basic conditions. For example, potassium carbonate in ethanol or dimethoxyethane at elevated temperatures promotes cyclization . Optimization includes adjusting solvent polarity (e.g., ethanol vs. dimethoxyethane), temperature (60–80°C), and stoichiometry of reagents. Reaction monitoring via TLC or HPLC ensures intermediate formation, while recrystallization or column chromatography improves purity .

Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and carbaldehyde functionality (e.g., aldehyde proton at ~10 ppm).
  • HPLC/MS : Validates molecular weight (e.g., MW 175.18 g/mol) and purity (>95%).
  • X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for analogous imidazo[1,2-a]pyrimidine derivatives .
  • FT-IR : Identifies key functional groups (C=O stretch at ~1700 cm1^{-1}) .

Q. What initial biological activities have been reported for structurally similar imidazo[1,2-a]pyrimidine derivatives?

  • Methodological Answer : Analogous compounds exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example:
  • Antimicrobial : Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate shows broad-spectrum activity against Gram-positive bacteria via membrane disruption .
  • Anticancer : Substituted derivatives inhibit kinase pathways (e.g., EGFR) in vitro, validated through MTT assays .

Advanced Research Questions

Q. How can electrochemical methods and adsorption isotherms be applied to study its corrosion inhibition mechanisms?

  • Methodological Answer :
  • Polarization Studies : Measure corrosion current density (icorri_{corr}) and potential (EcorrE_{corr}) in acidic media (e.g., 1 M HCl) to classify inhibition as anodic, cathodic, or mixed-type .
  • Electrochemical Impedance Spectroscopy (EIS) : Quantifies charge-transfer resistance (RctR_{ct}) to assess inhibitor efficiency .
  • Adsorption Isotherms : Langmuir or Temkin models determine adsorption thermodynamics. For example, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde follows Langmuir adsorption (R2>0.99R^2 > 0.99) with ΔGads\Delta G_{ads} values indicating physisorption/chemisorption .

Q. What strategies resolve discrepancies between experimental corrosion inhibition efficiency and theoretical predictions?

  • Methodological Answer :
  • Multi-Scale Modeling : Combine Density Functional Theory (DFT) (e.g., B3LYP/6-31+G(d,p)) with Molecular Dynamics (MD) to simulate adsorption on Fe(110) surfaces. Adjust solvation models (e.g., implicit vs. explicit) to better match experimental inhibition % .
  • Surface Analysis : Use SEM/EDS or AFM to detect inhibitor film uniformity, addressing cases where localized corrosion reduces predicted efficiency .

Q. How do computational methods like DFT and molecular dynamics simulations elucidate its interaction with metal surfaces?

  • Methodological Answer :
  • DFT Calculations : Quantify electronic parameters (e.g., EHOMOE_{HOMO}, ELUMOE_{LUMO}) to predict electron donation/acceptance. For 2-phenyl derivatives, EHOMOE_{HOMO} values (-5.2 eV) correlate with strong Fe(110) adsorption .
  • MD Simulations : Simulate adsorption configurations in explicit HCl solvent. Oxygen and nitrogen atoms in the carbaldehyde group show preferential binding to Fe atoms, aligning with experimental inhibition trends .

Q. What structural modifications enhance bioactivity while maintaining stability under physiological conditions?

  • Methodological Answer :
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 6-position to enhance electrophilicity and target binding. Ethyl groups at the 2-position improve lipophilicity for membrane penetration .
  • Prodrug Design : Mask the aldehyde group as an acetal to enhance stability in vivo, with enzymatic cleavage restoring activity .

Q. How do substituent variations impact electronic properties and reactivity in aqueous environments?

  • Methodological Answer :
  • Hammett Analysis : Correlate substituent σ\sigma values with reaction rates in hydrolysis or nucleophilic addition. For example, electron-donating groups (e.g., -OCH3_3) reduce aldehyde reactivity, delaying degradation .
  • pH-Dependent Studies : Use UV-Vis spectroscopy to track aldehyde protonation states (pKa ~4–5), which influence solubility and metal-binding capacity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde
Reactant of Route 2
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2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde

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